N-(4-((4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds can be complex, depending on the specific compound. For example, in a study, single crystals were developed for certain compounds .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Bioactivity of Sulfonamide and Amide Derivatives
Research has led to the synthesis of sulfonamide and amide derivatives incorporating piperazine rings and imidazo[1,2-b]pyridazine moieties, including compounds structurally related to the specified chemical. These derivatives have been evaluated for their antimicrobial, antifungal, and antimalarial activities. One study demonstrated the synthesis of such compounds and their screening against various bacterial and fungal strains, as well as their potential in antimalarial applications (Bhatt, Kant, & Singh, 2016).
Antimicrobial and Insecticidal Agents
Further investigations have focused on the development of novel bioactive heterocyclic compounds, including sulfonamide thiazole derivatives, aiming to utilize them as antimicrobial and insecticidal agents. These studies have synthesized compounds with varying structures, including the sulfonamide-bearing thiazole moiety, to explore their biological efficacy against specific targets such as the cotton leafworm, Spodoptera littoralis. The synthesized compounds displayed significant toxic effects, indicating their potential as insecticidal agents (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Exploration in Antimalarial and COVID-19 Research
A theoretical investigation into antimalarial sulfonamides for potential application as COVID-19 drugs has been conducted. This research explored the reactivity of specific sulfonamide derivatives, assessing their antimalarial activity and examining their potential through computational calculations and molecular docking studies. The findings indicated that certain sulfonamides possess promising antimalarial properties, which could also be relevant in the context of COVID-19 drug development (Fahim & Ismael, 2021).
Synthesis and Evaluation of Anti-inflammatory Activity
Research has also been conducted on the synthesis and evaluation of ibuprofen analogs, including derivatives that may be structurally related to the chemical of interest. These studies have focused on exploring the anti-inflammatory activities of synthesized compounds by evaluating their efficacy in models such as carrageenan-induced rat paw edema. Results have indicated that certain compounds exhibit potent anti-inflammatory activity, suggesting their potential for further development as therapeutic agents (Rajasekaran, Sivakumar, & Jayakar, 1999).
Mechanism of Action
Future Directions
The future directions for research into imidazole derivatives are promising. They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Properties
IUPAC Name |
N-[4-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]sulfonylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-2-20(28)22-16-3-5-17(6-4-16)31(29,30)27-13-11-25(12-14-27)18-7-8-19(24-23-18)26-10-9-21-15-26/h3-10,15H,2,11-14H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSWEQXCQWAKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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